molecular formula C12H11BrO B8675864 2-(4-bromonaphthalen-1-yl)ethan-1-ol

2-(4-bromonaphthalen-1-yl)ethan-1-ol

Cat. No.: B8675864
M. Wt: 251.12 g/mol
InChI Key: YGJYDMYLSBQUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromonaphthalen-1-yl)ethan-1-ol is an organic compound featuring a bromine atom and a hydroxyethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalysts like zeolites . These methods are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

  • Substitution reactions can yield various substituted naphthalene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions can lead to dehalogenated or modified hydroxyethyl derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the hydroxyethyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

  • 1-Bromo-4-(hydroxymethyl)naphthalene
  • 1-Bromo-2-(hydroxyethyl)naphthalene
  • 1-Bromo-4-(2-methoxyethyl)naphthalene

Comparison: 2-(4-bromonaphthalen-1-yl)ethan-1-ol is unique due to the specific positioning of the bromine and hydroxyethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H11BrO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2

InChI Key

YGJYDMYLSBQUHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CCO

Origin of Product

United States

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